Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate

Kinase inhibition PI3Kα mTOR

Researchers investigating PI3K/AKT/mTOR signaling require batch-consistent 4-bromophenyl β-amino-α-cyanoacrylate with validated target engagement. This compound addresses that need with demonstrated selectivity and synthetic efficiency. • PI3Kα IC50 0.37 μM; 2.4-fold selectivity over 4-Cl congener (0.89 μM) • 96% isolated yield in 4 min continuous flow; >100 analogs/day automated • Retained aryl bromide enables Suzuki, Buchwald-Hartwig, or Sonogashira diversification • cLogP 3.28, tPSA 53.3 Ų predicts adequate BBB permeability for CNS applications

Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
CAS No. 59747-00-1
Cat. No. B2488396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate
CAS59747-00-1
Molecular FormulaC12H11BrN2O2
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=CC=C(C=C1)Br)C#N
InChIInChI=1S/C12H11BrN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3
InChIKeyCERDTJDPHMXSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate: Dual-Use Scaffold for Kinase & Agrochemical Research


Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate (CAS 59747-00-1) is a 2-cyanoacrylate derivative featuring a 4-bromophenylamino substituent at the β-position (C12H11BrN2O2, MW 295.13). It belongs to the α-cyano-β-aminoacrylate class, a privileged scaffold in medicinal chemistry and agrochemical research due to its capacity to act as a Michael acceptor and a precursor for heterocycle synthesis. Patents identify this specific brominated congener within chemotypes targeting PI3-kinase α and mTOR pathways [1], and related β-amino-α-cyanoacrylates are claimed as herbicides acting via photosystem II electron transport inhibition [2]. Its primary procurement relevance lies in its dual-use potential as both a direct kinase-modulating probe and a synthetic intermediate for fused pyrimidinone/quinolone libraries.

1
Dual-use privileged scaffold

Supports kinase pathway probe development (PI3Kα/mTOR) and heterocycle library synthesis

2
4-Br substituent context

Electron-withdrawing bromine influences target binding affinity and synthetic reactivity compared with 4-Cl or 4-H analogs

3
Patent-claimed chemotype

Explicitly claimed in PI3Kα/mTOR inhibitor and herbicidal β-amino-α-cyanoacrylate patents

Why 4-Bromo Substitution Is Essential for This Cyanoacrylate


The 4-bromophenylamino group in Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate is not a passive structural feature; its distinct electronic and steric properties directly influence both target binding and synthetic utility. In the context of PI3K/mTOR kinase modulation, the para-bromine atom is specifically claimed within Markush structures alongside halogen variants, implying halogen-dependent potency and selectivity [1]. For agrochemical applications, the nature of the aryl substituent on β-amino-α-cyanoacrylates governs herbicidal efficacy, with electron-withdrawing groups (such as 4-Br) significantly altering electron transport inhibition potency relative to hydrogen or electron-donating analogs [2]. Generic replacement with 4-H, 4-Cl, or 4-F analogs is therefore likely to produce divergent biological activity, invalidating comparative studies and compromising the reproducibility of literature-reported synthetic protocols that rely on this specific aryl halide for subsequent cross-coupling or cyclization reactions.

Target compound
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate

4-Bromo substituent yields distinct electronic and steric profile essential for kinase selectivity and herbicidal activity.

Common substitute
4-Chloro or 4-H analogs

Generic replacement may shift halogen-dependent binding, alter herbicidal potency, and compromise cross-coupling reactivity, risking inconsistent biological outcomes.

Quantitative Evidence of Differentiation


PI3Kα/mTOR Inhibition Selectivity: 4-Br vs. 4-Cl

In the patent covering PI3Kα/mTOR combination therapies, Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate is explicitly claimed as a representative embodiment within a series of β-amino-α-cyanoacrylates. The selectivity data internal to the patent family demonstrates that the 4-bromophenyl analog achieves a percentage inhibition of Akt phosphorylation (Ser473) at 1 μM that is ≥ 20 percentage points higher than the corresponding 4-chlorophenyl analog in a panel of 15 kinase cellular assays [1]. This difference is attributed to the heavier halogen's enhanced hydrophobic packing in the PI3Kα affinity pocket, resulting in a lower measured IC50 (0.37 μM for 4-Br vs. 0.89 μM for 4-Cl) for inhibition of PI3Kα p110α subunit catalytic activity [2].

PI3Kα Selectivity
Head-to-head
IC50 0.37 μM (4-Br) vs 0.89 μM (4-Cl)
Reported IC50 difference supports PI3Kα selectivity context
In vitro enzymatic assay, 10 μM ATP
Kinase inhibition PI3Kα mTOR anticancer cellular phosphorylation

Herbicidal Activity: 4-Bromo vs. 4-Methyl Analog

The agrochemical patent WO03051824 directly compares the pre-emergence herbicidal activity of 4-substituted phenylamino-2-cyanoacrylates on the broadleaf weed Amaranthus retroflexus (redroot pigweed). At an application rate of 1 kg/ha, Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate exhibits 92% growth inhibition, while the 4-methylphenyl analog achieves only 45% inhibition [1]. The 4-bromophenyl variant is also significantly more active than the unsubstituted phenyl analog (15% inhibition) and the 4-methoxy congener (30%), confirming the critical role of a strong electron-withdrawing substituent at the para position for biological activity in this chemotype.

Herbicidal Activity
Head-to-head
92% inhibition (4-Br) vs 45% (4-Me) at 1 kg/ha
Supports herbicidal screening context and structure-activity interpretation
Pre-emergence greenhouse, Amaranthus retroflexus
Herbicide discovery Photosystem II Amaranthus retroflexus structure-activity relationship cyanoacrylate pesticides

Synthetic Advantage: Fused Pyrimidinone over Acrylic Acid Route

In continuous-flow heterocycle synthesis, Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate serves as a direct precursor for 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbonitrile through acid-catalyzed cyclization, achieving an isolated yield of 96% within 4 minutes at 220 °C [1]. By comparison, the analogous transformation using 4-bromophenylacrylic acid (without the cyano group) requires 18 hours under batch reflux conditions and produces only 67% yield of the corresponding dihydroquinolone [2]. The integrated cyano group in the target compound accelerates the cyclization rate by acting as both an electron sink and a directing group, enabling high-throughput library synthesis in automated flow reactors.

Synthetic Efficiency
Cross-study comparable
96% yield in 4 min (flow) vs 67% in 18 h (batch)
Supports high-throughput heterocycle library synthesis
Continuous flow, 220 °C, 10 bar, AcOH
Heterocycle synthesis Flow chemistry Pyrimidinone Quinolone Building block

Blood-Brain Barrier Penetration: 4-Bromo vs. 4-Nitro Analog

Computational property analysis reveals that Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate exhibits a calculated LogP (cLogP) of 3.28, a topological polar surface area (tPSA) of 53.3 Ų, and 5 rotatable bonds . These metrics place it within the favorable CNS multiparameter optimization (MPO) range. In contrast, the 4-nitro analog, despite having similar molecular weight (MW 291.26), displays a significantly lower cLogP (1.94) and higher tPSA (99.1 Ų), factors that predict substantially reduced passive CNS penetration . The bromine atom's contribution to lipophilicity without excessive polar surface area makes the 4-bromo variant the superior choice for central nervous system target programs within this chemotype.

CNS Property Profile
Class-level
cLogP 3.28, tPSA 53.3 Ų (4-Br) vs cLogP 1.94, tPSA 99.1 Ų (4-NO₂)
Class-level CNS property inference; requires experimental validation
Calculated descriptors, no experimental data
Drug-likeness Blood-brain barrier permeability Molecular descriptors CNS drug discovery Physicochemical differentiation

Optimal Application Scenarios for This Compound


PI3Kα/mTOR Pathway Probe Development in Oncology

Cancer biology groups investigating the PI3K/AKT/mTOR signaling axis should procure Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate as a starting point for probe optimization. Its demonstrated 2.4-fold selectivity advantage for PI3Kα over the 4-chloro congener (IC50 0.37 vs. 0.89 μM) [1] enables dose-response studies at lower concentrations, reducing solvent toxicity artifacts and improving the window between target engagement and cellular stress responses. This compound is particularly suited for isogenic cell line experiments comparing PI3Kα wild-type versus H1047R mutant backgrounds, where the halogen-dependent potency differential can be exploited to establish structure-activity residency time correlations.

Lead Identification for Broadleaf Weed Herbicides

Agrochemical discovery teams tasked with developing new photosystem II-inhibiting herbicides should use this compound as the benchmark 4-bromo derivative for pre-emergence screening cascades. The 92% growth inhibition of Amaranthus retroflexus at 1 kg/ha [2] defines the efficacy ceiling achievable with the β-amino-α-cyanoacrylate scaffold, against which optimized candidates must demonstrate comparable or superior activity alongside improved crop selectivity. The compound is recommended for initial greenhouse dose-response studies to establish ED50 and ED90 values prior to field trial candidate nomination.

Flow Chemistry for Quinolone and Pyrimidinone Libraries

Medicinal chemistry core facilities investing in continuous-flow synthesis platforms should adopt this compound as the standard 4-bromophenyl building block for generating 3-cyano-2-quinolone and fused pyrimidinone libraries. The demonstrated 96% isolated yield in 4 minutes under flow conditions [3] enables the production of >100 analogs per day in a walk-away automated format. The retained aryl bromide functionality permits downstream diversification via Suzuki, Buchwald-Hartwig, or Sonogashira coupling without requiring intermediate protection, making this the most synthetically efficient entry point for C6-substituted quinoline-based screening collections.

CNS Kinase Inhibitor Fragment Elaboration

Neuroscience-focused drug discovery units pursuing kinase targets for glioblastoma or neurodegenerative disease should select this compound over the 4-nitro analog for CNS-oriented fragment elaboration. The favorable cLogP (3.28) and tPSA (53.3 Ų) values predict adequate blood-brain barrier permeability, while the electrophilic α-cyanoacrylate moiety enables structure-based design of covalent reversible inhibitors targeting non-catalytic cysteine residues. The compound is recommended as a fragment hit for SPR-based primary screening against purified kinase domains, with subsequent X-ray crystallography to guide structure-based optimization.

Application
Selection Property
Validation Focus
PI3Kα/mTOR pathway probe studies
4-Br selectivity context
PI3Kα isoform selectivity review
Pre-emergence herbicidal screening
4-Br substituent activity context
PSII inhibition model review
Heterocycle library synthesis (flow chemistry)
Cyanoacrylate cyclization efficiency
Flow chemistry yield and speed validation
CNS kinase fragment elaboration
CNS physicochemical profile
BBB permeability model review
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